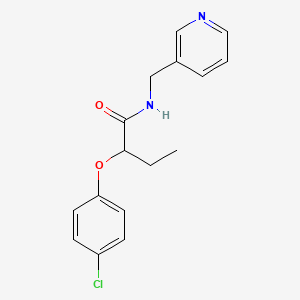

![molecular formula C22H17N3O B5431230 3-(3-methylphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5431230.png)

3-(3-methylphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone

Overview

Description

3-(3-methylphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the family of quinazolinone derivatives, which have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various molecular targets, including DNA topoisomerase II, tubulin, and histone deacetylase (HDAC). By inhibiting these targets, this compound can induce cell cycle arrest, apoptosis, and autophagy, leading to the suppression of tumor growth and metastasis.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are diverse and depend on the specific application and concentration of the compound. In cancer cells, this compound can induce cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation. This compound can also induce apoptosis by activating caspase-3 and caspase-9 and downregulating anti-apoptotic proteins such as Bcl-2. In infectious diseases, this compound can inhibit bacterial and fungal growth and biofilm formation by disrupting the cell membrane and inhibiting the synthesis of nucleic acids and proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-methylphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone in lab experiments include its potent anticancer and antimicrobial effects, its diverse molecular targets, and its relatively low toxicity compared to other chemotherapeutic agents. However, the limitations of using this compound include its low water solubility, which can affect its bioavailability and pharmacokinetics, and its potential off-target effects on non-cancerous and non-infected cells.

Future Directions

There are several future directions for the research and development of 3-(3-methylphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential synergistic effects of this compound with other chemotherapeutic agents or antimicrobial agents. Additionally, the development of novel drug delivery systems such as nanoparticles or liposomes can improve the bioavailability and pharmacokinetics of this compound. Finally, the investigation of the potential therapeutic effects of this compound in other diseases such as neurodegenerative diseases and cardiovascular diseases can expand its clinical applications.

Synthesis Methods

The synthesis of 3-(3-methylphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone can be achieved through various methods, including the condensation reaction of 2-aminobenzophenone with 3-methylbenzaldehyde in the presence of a base such as sodium methoxide. Another method involves the reaction of 2-aminobenzophenone with 2-pyridinecarbaldehyde in the presence of a catalyst such as piperidine. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

The potential therapeutic properties of 3-(3-methylphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone have been extensively studied in various scientific research applications. One of the most promising applications is in the field of cancer research, where this compound has shown potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. This compound exerts its anticancer effects by inducing cell cycle arrest and apoptosis, inhibiting angiogenesis, and suppressing tumor growth and metastasis.

Another scientific research application of this compound is in the field of infectious diseases, where this compound has shown potent antimicrobial effects against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. This compound exerts its antimicrobial effects by inhibiting bacterial and fungal growth and biofilm formation.

properties

IUPAC Name |

3-(3-methylphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O/c1-16-7-6-9-18(15-16)25-21(13-12-17-8-4-5-14-23-17)24-20-11-3-2-10-19(20)22(25)26/h2-15H,1H3/b13-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBMUGCZEUQKIZ-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901321763 | |

| Record name | 3-(3-methylphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203326 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

799260-35-8 | |

| Record name | 3-(3-methylphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]pentanediamide](/img/structure/B5431150.png)

![methyl 4-[(4-oxo-3-{4-oxo-4-[(2-phenylethyl)amino]butyl}-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5431156.png)

![ethyl 3-({[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}amino)propanoate](/img/structure/B5431181.png)

![5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-N,N-dimethyl-2-pyrimidinamine](/img/structure/B5431182.png)

![2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylpropanamide](/img/structure/B5431191.png)

![4-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperazin-2-one](/img/structure/B5431194.png)

![5-[(3-chlorophenoxy)methyl]-N-(4-{[(6-chloro-3-pyridazinyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B5431197.png)

![6-(2-{2-[(4-chlorophenyl)thio]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5431216.png)

![4-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}butanoic acid](/img/structure/B5431220.png)

![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5431232.png)

![2-(1H-benzimidazol-2-yl)-3-[5-(5-chloro-2-methoxyphenyl)-2-furyl]acrylonitrile](/img/structure/B5431233.png)